5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] chemical structure and physicochemical properties
5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] chemical structure and physicochemical properties
An In-depth Technical Guide to 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]
Introduction: A Privileged Scaffold Enhanced by Fluorine
The spirooxindole framework represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] The unique three-dimensional and rigid spirocyclic structure allows for precise spatial orientation of functional groups, making it an ideal candidate for potent and selective interactions with biological targets.[3][4] Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2][4] Several spirooxindole derivatives have advanced into clinical trials, most notably as inhibitors of the MDM2-p53 protein-protein interaction for cancer therapy.[1][3]
This guide focuses on a specific derivative, 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] , which combines the potent spirooxindole core with a strategic fluorine substitution. The introduction of fluorine is a well-established and powerful strategy in drug design.[5][6] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[6][7] This document provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this promising compound, tailored for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physicochemical characteristics. These properties govern its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in vivo.
Chemical Structure
The formal name 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] describes a molecule where an oxolane (more commonly known as tetrahydrofuran) ring is joined to an indole-2-one (oxindole) ring at the C3 position in a spiro fusion. A fluorine atom is substituted at the C5 position of the indole nucleus.
Physicochemical Data
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably estimated from its constituent parts and closely related, published analogs.[8][9][10] The table below summarizes key computed and experimental properties.
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₀FNO₂ | Calculated |
| Molecular Weight | 207.20 g/mol | Calculated |
| IUPAC Name | 5-fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one | IUPAC Nomenclature |
| CAS Number | Not assigned | N/A |
| Appearance | Likely a white to off-white solid | Inferred from analogs[8][9] |
| XLogP3 | ~1.5 - 2.0 | Estimated based on 5-fluorooxindole (1.3)[10] and the addition of a THF ring. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Ether O) | Calculated |
| Rotatable Bonds | 0 | Calculated |
Synthesis and Mechanistic Insights
The construction of the spirooxindole core is a well-trodden path in organic synthesis, with numerous strategies available.[11][12] A robust and environmentally conscious approach for creating the spiro[oxolane-3,3'-indole] scaffold involves an intramolecular acid-catalyzed cyclization of a 3-allyl-3-hydroxy-2-oxindole precursor.[8][9] This method is notable for its efficiency and use of water as a solvent.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 5-fluorooxindole.
Detailed Experimental Protocol (Adapted from Literature)
This protocol is adapted from a validated procedure for a similar substrate, providing a trustworthy and reproducible pathway.[8][9]
Step 1: Synthesis of 3-Allyl-5-fluoro-3-hydroxyindolin-2-one (Intermediate)
-
Allylation: To a solution of 5-fluorooxindole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) at 0 °C to deprotonate the C3 position, forming a nucleophilic enolate.
-
Slowly add allyl bromide (1.2 eq) to the solution and allow the reaction to warm to room temperature, stirring for 2-4 hours until TLC analysis indicates consumption of the starting material.
-
Hydroxylation: The resulting 3-allyl-5-fluoroindolin-2-one is then hydroxylated. This can be achieved through various methods, such as epoxidation of the allyl double bond with an agent like m-CPBA followed by a reductive ring-opening, or through other established C3-hydroxylation protocols for oxindoles.
-
Work-up & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the hydroxy-allyl intermediate.
-
Causality Insight: The initial deprotonation at C3 is crucial as it is the most acidic proton of the oxindole core (excluding the N-H), creating the necessary nucleophile for the subsequent SN2 reaction with allyl bromide.
Step 2: Acid-Catalyzed Cyclization to Final Product
-
Reaction Setup: Dissolve the 3-allyl-5-fluoro-3-hydroxyindolin-2-one intermediate (1.0 eq) in water.
-
Catalysis: Add a catalytic amount of methanesulfonic acid (MsOH, ~10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours. The reaction progress is monitored by TLC.
-
Work-up & Purification: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The final compound is purified by column chromatography to yield 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].
-
Mechanistic Rationale: The strong acid (MsOH) protonates the double bond of the allyl group, leading to the formation of a secondary carbocation. This electrophilic center is then attacked by the nucleophilic C3-hydroxyl group in an intramolecular fashion, resulting in the formation of the five-membered oxolane ring and completing the spirocyclization. The use of water as a solvent is a key aspect of this green chemistry approach.[8][9]
Spectroscopic Characterization (Predicted)
Structural confirmation of the final compound would rely on standard spectroscopic techniques. Based on data from closely related fluorinated spirooxindoles, the following spectral characteristics are expected.[8][9]
-
¹H NMR: The aromatic region would display characteristic multiplets for the three protons on the benzene ring. The fluorine at C5 will cause splitting of the adjacent protons at C4 and C6 (³JH-F coupling) and the proton at C7 (⁴JH-F coupling). The amide N-H proton will appear as a broad singlet. The four methylene protons of the oxolane ring will appear as multiplets in the aliphatic region.
-
¹³C NMR: The spectrum would show 11 distinct carbon signals. The C-F bond will result in a large one-bond coupling constant (¹JC-F) for C5 and smaller two- and three-bond couplings for adjacent carbons. The carbonyl carbon (C2) and the spiro carbon (C3) will have characteristic chemical shifts.
-
¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to adjacent protons providing definitive evidence of the fluorine's position.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₁H₁₁FNO₂, confirming the elemental composition.[8][9]
Biological & Pharmacological Context
The therapeutic potential of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] can be inferred from the extensive research on its core scaffold and the known effects of fluorination.
Established Activities of the Spirooxindole Scaffold
The spirooxindole motif is a validated pharmacophore with a wide range of biological activities.[1][3]
-
Anticancer Activity: This is the most prominent application. Many spirooxindoles are potent inhibitors of the MDM2-p53 interaction, preventing the degradation of the p53 tumor suppressor and reactivating apoptosis in cancer cells.[1][3]
-
Antimicrobial & Antifungal Activity: Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][13][14]
-
Antiviral Properties: Spirooxindole compounds have been identified with promising activity against several viruses, including recent studies showing potential against SARS-CoV-2.[3]
The Role of the 5-Fluoro Substituent
The strategic placement of a fluorine atom at the 5-position of the indole ring is expected to confer several advantages.[5][6]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and longer duration of action.[6][7][15]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein binding pocket) and can alter the electronic properties (pKa) of the nearby amide N-H, potentially leading to stronger hydrogen bonding and increased target affinity.[6][16]
-
Increased Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[6]
Conclusion
5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] is a molecule of significant interest for drug discovery and development. It merges a biologically validated spirooxindole scaffold with the pharmacokinetic and pharmacodynamic benefits of fluorination. The synthetic route is accessible and utilizes modern, efficient chemical methods. While direct biological data on this exact compound is pending, the wealth of literature on related structures strongly suggests its potential as a lead compound for developing novel therapeutics, particularly in oncology and infectious diseases. This guide provides a solid, scientifically-grounded foundation for researchers to initiate further investigation into this promising chemical entity.
References
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
-
Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan. ACS Publications. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis Online. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Center for Biotechnology Information (PMC). [Link]
-
Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. RSC Publishing. [Link]
-
Green Method To Preparing Oxindole-Fused Spirotetrahydrofuran Scaffolds through Methanesulfonic Acid-Catalyzed Cyclization Reactions of 3-Allyl-3-hydroxy-2-oxindole in Water. ACS Omega. [Link]
-
Green Method To Preparing Oxindole-Fused Spirotetrahydrofuran Scaffolds through Methanesulfonic Acid-Catalyzed Cyclization Reactions of 3-Allyl-3-hydroxy-2-oxindole in Water. National Center for Biotechnology Information (PMC). [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
-
Synthesis of Spirooxindole-1,2-oxazinan-5-ones through 2,2,2-Trifluoroethanol Promoted [3 + 3] Cycloaddition of N-Vinyl Oxindole Nitrones and Oxyallyl Cations. ACS Publications. [Link]
-
5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]
-
Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Bentham Science. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, bioactivities and biosynthesis of spirooxindole alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00046G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green Method To Preparing Oxindole-Fused Spirotetrahydrofuran Scaffolds through Methanesulfonic Acid-Catalyzed Cyclization Reactions of 3-Allyl-3-hydroxy-2-oxindole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. inhancetechnologies.com [inhancetechnologies.com]
- 16. pubs.acs.org [pubs.acs.org]
